molecular formula C17H16BrN3O B11599392 4-bromo-2-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)phenol

4-bromo-2-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)phenol

Cat. No.: B11599392
M. Wt: 358.2 g/mol
InChI Key: NMGBUAFDORTRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-({[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol is a complex organic compound that features a brominated phenol group, a benzodiazole ring, and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-({[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The phenol group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: The prop-2-en-1-yl group is introduced via an alkylation reaction, often using an alkyl halide and a base.

    Coupling Reaction: The final step involves coupling the brominated phenol with the benzodiazole derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-({[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structure.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole ring is known to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-({[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol: can be compared with other benzodiazole derivatives and brominated phenols.

    1-(prop-2-en-1-yl)-1H-1,3-benzodiazole: Lacks the brominated phenol group.

    4-Bromo-2-phenol: Lacks the benzodiazole ring.

Uniqueness

The uniqueness of 4-bromo-2-({[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol lies in its combination of a brominated phenol group and a benzodiazole ring, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H16BrN3O

Molecular Weight

358.2 g/mol

IUPAC Name

4-bromo-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol

InChI

InChI=1S/C17H16BrN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h2-8,10,22H,1,9,11H2,(H,19,20)

InChI Key

NMGBUAFDORTRLW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.